molecular formula C13H17NO4 B1509822 tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1116136-19-6

tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

Cat. No.: B1509822
CAS No.: 1116136-19-6
M. Wt: 251.28 g/mol
InChI Key: WXPCCYXDFJMECV-UHFFFAOYSA-N
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Description

tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is a key chemical intermediate in the synthesis of advanced molecular probes and therapeutic candidates, primarily within neuroscience and medicinal chemistry. Its core research value lies in its role as a fundamental building block for the development of potent and selective ligands targeting adrenergic receptors (ARs) . Specifically, this benzo-1,4-dioxane derivative serves as a precursor in the multi-step synthesis of high-affinity antagonists for the α2C-AR subtype . This receptor is densely localized in the striatum and hippocampus of the brain and is an attractive target for the research and potential treatment of various neuropsychiatric disorders, including depression, Alzheimer's disease, and schizophrenia . Researchers utilize this compound to create novel radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiming to non-invasively quantify α2C-AR expression and distribution in the brain . The ongoing research goal is to develop tracers with improved specific binding signals and pharmacokinetic profiles compared to existing agents like [11C]ORM-13070, thereby enabling more precise mechanistic studies of receptor occupancy and neurotransmitter dynamics . By providing this critical synthetic intermediate, we support cutting-edge investigations into the noradrenergic system and its role in central nervous system function and disease.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCCYXDFJMECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727321
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-19-6
Record name tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Amino Group

  • Reagents: di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM) as solvent.
  • Conditions: Room temperature, overnight stirring.
  • Procedure: The amino precursor of 2,3-dihydrobenzo[b]dioxin-5-yl is dissolved in dichloromethane. Boc2O and catalytic DMAP are added. The reaction mixture is stirred at room temperature overnight to ensure complete conversion.
  • Workup: The reaction mixture is washed, dried, and purified by column chromatography or recrystallization to isolate the tert-butyl carbamate product.

This method is exemplified in the synthesis of similar compounds reported in the literature, where Boc protection is a standard step to protect amine functionalities before further modifications.

Alternative Protection and Functionalization Approaches

  • Oxidation and further functionalization steps may precede or follow Boc protection depending on the target derivative.
  • For example, oxidation with meta-chloroperbenzoic acid (MCPBA) can be used to modify sulfur-containing analogs, followed by Boc protection.
  • The use of ammonia/dioxane or other nucleophiles can be employed to introduce or modify amino groups prior to Boc protection.

Reaction Conditions and Optimization

Step Reagents/Conditions Time Temperature Yield (%) Notes
Boc Protection Boc2O, DMAP, DCM Overnight Room Temp 70-90 Stirring overnight ensures completion
Oxidation (optional) MCPBA, DCM 5 hours Room Temp 80-85 For sulfonyl methyl derivatives
Amination Ammonia/dioxane 4 hours Room Temp 75-85 Used for amine introduction

Research Findings and Analytical Data

  • The Boc-protected product is typically characterized by NMR (1H and 13C), confirming the presence of the tert-butyl group and the carbamate functionality.
  • High-resolution mass spectrometry (HRMS) and purity analyses confirm the molecular weight and compound integrity.
  • The reaction conditions are mild, allowing for high selectivity and minimal side reactions.

Summary of Key Literature Examples

  • A study on CDK9 inhibitors demonstrated the use of Boc protection on 2,3-dihydrobenzo[b]dioxin derivatives using Boc2O and DMAP in DCM at room temperature overnight, yielding the desired carbamate in high purity.
  • Similar carbamate syntheses involve standard Boc protection protocols, with subsequent functionalizations tailored to the target molecule's biological activity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the dihydrobenzo[b][1,4]dioxin ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation products may include carboxylic acids or ketones.

  • Reduction: : Reduced forms may include alcohols or amines.

  • Substitution: : Substitution products can vary widely depending on the reagents and conditions used.

Scientific Research Applications

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a bioactive compound in drug discovery.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate are compared below with analogous compounds containing the benzo[b][1,4]dioxane scaffold or related substituents.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Highlights Key Applications/Findings References
Target Compound tert-Butyl carbamate on benzo[b][1,4]dioxane Boc protection using DCM/DMAP Intermediate for CDK9 inhibitors; enhances selectivity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) Piperazine substituent Reflux with bis(2-chloroethyl)amine hydrochloride (84% yield) CNS applications (e.g., Eltoprazine analog)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid Boronic acid functional group Commercially available (≥97% purity) Suzuki-Miyaura cross-coupling reactions
Imidazo[2,1-b]thiazole derivatives Fused imidazole-thiazole system Multi-step synthesis via thionyl chloride Antimicrobial, anticancer activities
Benzo[b][1,4]oxazepine carbamate Oxazepine ring with tert-butyl carbamate Not explicitly detailed Potential kinase/GPCR modulation

Key Observations

Functional Group Influence :

  • The tert-butyl carbamate in the target compound improves lipophilicity and metabolic stability compared to the boronic acid group (), which is reactive but critical for cross-coupling reactions.
  • Piperazine derivatives () exhibit enhanced solubility due to the basic amine, making them suitable for central nervous system (CNS) drug candidates like Eltoprazine, a serotonin receptor modulator.

Biological Activity :

  • The target compound’s role as a CDK9 inhibitor intermediate contrasts with imidazo-thiazole derivatives (), which display direct antimicrobial and anticancer effects. This highlights the scaffold’s versatility in targeting diverse pathways.
  • Triazole-linked analogs () leverage hydrogen-bonding capabilities for improved target engagement, whereas the carbamate group in the target compound may prioritize synthetic convenience over direct bioactivity.

Synthetic Utility :

  • The boronic acid derivative () is pivotal in Suzuki-Miyaura reactions, enabling rapid diversification of the benzo[b][1,4]dioxane core. In contrast, the target compound’s Boc-protected amine facilitates selective deprotection in multi-step syntheses .

Research Findings and Implications

  • Selectivity in Kinase Inhibition : The tert-butyl carbamate group in the target compound contributes to CDK9 selectivity by sterically hindering off-target interactions, a feature absent in simpler amines like 2q .
  • Purity and Commercial Viability : Boronic acid derivatives (≥97% purity, ) are commercially accessible, underscoring their utility in high-throughput syntheses, whereas the target compound is typically synthesized in-house for specialized applications.
  • Thermal Stability : Piperazine derivatives () exhibit decomposition points >200°C, suggesting robustness under physiological conditions, whereas carbamates like the target compound may require controlled storage to prevent Boc-group cleavage.

Biological Activity

Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is a carbamate compound characterized by its unique structural features, including a tert-butyl group and a dioxin moiety. Its molecular formula is C13H17NO4C_{13}H_{17}NO_4 with a molecular weight of approximately 251.28 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The compound's structure contributes to its reactivity and biological interactions. The presence of the dioxin ring system is particularly significant as it may influence the compound's affinity for various biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features may exhibit various biological activities, including:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Antimicrobial Properties : Inhibition of bacterial growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. This interaction can lead to downstream effects that influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamateSimilar dioxin structurePotentially different biological activity due to stereochemistry
PhenylcarbamateSimple phenolic structureLacks dioxin moiety; different reactivity
Benzodioxole-carbamateContains benzodioxole insteadDifferent electronic properties affecting reactivity

This comparison highlights the unique biological activity potential of this compound due to its specific dioxin configuration.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activities of dioxins and their derivatives:

  • Antiviral Activity : Studies have shown that certain dioxin derivatives exhibit antiviral properties against enveloped RNA viruses such as HIV and HCV. This suggests that this compound may also possess similar antiviral capabilities .
  • Antioxidant Studies : Research has indicated that carbamates can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular systems .
  • Inhibition Studies : Investigations into enzyme inhibition have revealed that some carbamates can inhibit key metabolic enzymes, leading to therapeutic effects in various diseases .

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed to prepare tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate?

The synthesis typically involves coupling reactions between a dihydrobenzo[dioxin] amine derivative and tert-butyl chloroformate. Key steps include:

  • Reaction Conditions : Use of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate carbamate bond formation .
  • Purification : Flash column chromatography with alumina or silica gel, often using gradients of hexane/acetone or ethyl acetate for optimal separation .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and reaction time (12–24 hours) to maximize product formation .

How is the compound characterized to confirm its structural integrity?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and tert-butyl group integration (e.g., δ ~1.5 ppm for tert-butyl protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 472.2 [M+H]⁺ in ESI mode) .
  • Chromatography : TLC and HPLC to assess purity (>95%) and monitor reaction progress .

What are the stability considerations for this compound under laboratory storage conditions?

Stability is influenced by:

  • Storage : Sealed containers at 2–8°C in dry conditions to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Protection from UV light to avoid photodegradation, as the dihydrobenzo[dioxin] moiety may be reactive .
  • Incompatibilities : Avoid strong acids/bases, which can cleave the tert-butyl carbamate protecting group .

Advanced Research Questions

How can enantioselective synthesis be achieved for derivatives of this compound?

Enantioselective routes often employ transition-metal catalysis:

  • Iridium-Catalyzed Amination : Use of chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphine ligands) to introduce stereocenters. For example, a 95% enantiomeric excess (ee) was achieved in the synthesis of a related piperazine derivative .
  • Chiral Resolution : SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis .

What role does the dihydrobenzo[dioxin] moiety play in pharmacological activity?

Structural analogs suggest the moiety enhances:

  • Target Binding : Interaction with serotonin receptors (e.g., 5-HT₁A antagonism) due to the electron-rich aromatic system .
  • Metabolic Stability : Resistance to oxidative degradation in hepatic microsomes compared to simpler benzene derivatives .
  • HSF1 Inhibition : In cancer research, derivatives with this scaffold inhibit heat shock factor 1 (HSF1), a target in refractory ovarian cancer .

How can researchers resolve contradictions in reported stability or reactivity data?

Methodological approaches include:

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, pH 1–9 buffers) and monitor degradation via HPLC. For example, discrepancies in hydrolysis rates can arise from trace impurities in solvents .
  • Computational Modeling : DFT calculations to predict reactive sites (e.g., carbamate carbonyl susceptibility to nucleophilic attack) .
  • Cross-Validation : Replicate experiments using standardized protocols (e.g., ICH guidelines) to minimize variability in reported data .

Methodological Notes

  • Stereochemical Analysis : Always pair synthetic protocols with chiral analytical methods (e.g., SFC or polarimetry) to confirm enantiopurity .
  • Contradictory Data : Use orthogonal techniques (e.g., NMR + HRMS) to validate structural assignments when literature reports conflict .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

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